

An In-depth Technical Guide to (2R)-3-Fluoro-2-methyl-azetidine

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Compound of Interest

Compound Name: (2R)-3-Fluoro-2-methyl-azetidine

Cat. No.: B12867529

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CAS Number: 2231666-48-9 Molecular Formula: C₄H₉ClFN Molecular Weight: 125.57

This guide provides a comprehensive overview of **(2R)-3-fluoro-2-methyl-azetidine**, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing from available data and the broader context of fluorinated azetidine chemistry, this document will cover its structure, physicochemical properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets. The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and pKa.[3] Consequently, fluorinated azetidines, such as **(2R)-3-fluoro-2-methyl-azetidine**, represent a compelling class of building blocks for the development of novel

therapeutics. These compounds are sought after for their potential to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Physicochemical Properties and Structural Features

(2R)-3-Fluoro-2-methyl-azetidine is typically available as its hydrochloride salt. The presence of two stereocenters at the C2 and C3 positions, along with the fluorine substituent, imparts distinct structural and electronic properties to the molecule.

| Property | Value | Source |
|-------------------|------------------------------------|-----------|
| Molecular Formula | C ₄ H ₉ ClFN | [3][4] |
| Molecular Weight | 125.57 | [3][4] |
| Physical Form | Solid | [5] |
| Purity | ≥95% - 98% | [3][5][6] |
| Storage | 2-8°C, Sealed in dry conditions | [6] |
| TPSA | 12.03 | [6][7] |
| LogP | 0.738 | [6] |

The calculated Topological Polar Surface Area (TPSA) and LogP suggest that this building block is situated in a favorable region of chemical space for drug discovery, balancing polarity and lipophilicity.

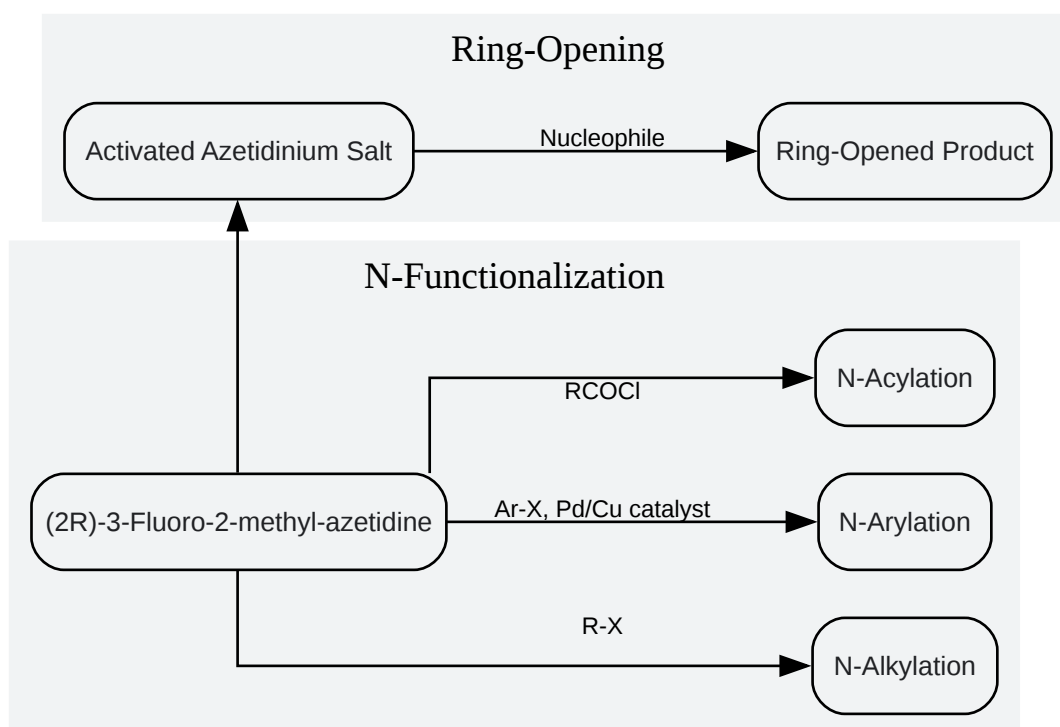
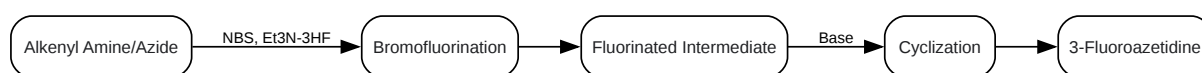
Synthesis of Chiral 3-Fluoroazetidines: A Methodological Overview

While a specific, detailed synthesis protocol for **(2R)-3-fluoro-2-methyl-azetidine** is not readily available in the public domain, the synthesis of chiral 3-fluoroazetidines has been an area of active research. General strategies often involve the stereoselective construction of the azetidine ring and the introduction of the fluorine atom.

One established approach for the synthesis of 3-fluoroazetidines involves the cyclization of fluorinated precursors. For instance, N-(alkylidene or 1-arylmethylidene)-2-propenylamines can

be functionalized to form N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then serve as excellent precursors for the formation of the 3-fluoroazetidine ring.[8][9]

Another synthetic strategy involves the bromofluorination of alkenyl azides, followed by reduction and subsequent cyclization to yield 3-fluorinated azaheterocycles.[10] Stereocontrol can be achieved through the use of chiral auxiliaries or asymmetric catalysis. The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure fluorinated azetidines, which are essential for structure-activity relationship studies in drug discovery.[11]



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Caption: Key reactivity pathways of the azetidine scaffold.

Applications in Medicinal Chemistry

Fluorinated azetidines are increasingly recognized as valuable building blocks in drug discovery programs. [2]The introduction of a 3-fluoro-2-methyl-azetidine moiety can lead to

improvements in:

- **Metabolic Stability:** The fluorine atom can block sites of metabolism, leading to a longer half-life of the drug molecule.
- **Binding Affinity:** The conformational rigidity of the azetidine ring and the electronic effects of the fluorine atom can enhance interactions with the target protein.
- **Physicochemical Properties:** The azetidine nitrogen can be protonated at physiological pH, improving aqueous solubility. The fluorine substituent can also modulate lipophilicity.

While specific examples of the biological activity of **(2R)-3-fluoro-2-methyl-azetidine** are not yet widely reported, the broader class of fluorinated azetidines has been incorporated into various therapeutic agents, including inhibitors of dipeptidyl peptidase IV and cannabinoid receptor modulators. [12]The unique stereochemistry of this particular building block offers a new vector for exploring chemical space and optimizing lead compounds.

Safety and Handling

(2R)-3-Fluoro-2-methyl-azetidine hydrochloride is classified as a warning-level hazard, with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). [5]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [9]

Conclusion

(2R)-3-Fluoro-2-methyl-azetidine is a promising chiral building block for the synthesis of novel, high-value compounds in the pharmaceutical and agrochemical industries. Its unique combination of a strained azetidine ring, a fluorine substituent, and defined stereochemistry provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While detailed studies on this specific molecule are still emerging, the well-established importance of fluorinated heterocycles in drug discovery suggests a bright future for its application in the development of next-generation therapeutics.

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